molecular formula C5HBrClFIN B3328720 2-Bromo-5-chloro-3-fluoro-6-iodopyridine CAS No. 514798-09-5

2-Bromo-5-chloro-3-fluoro-6-iodopyridine

Cat. No. B3328720
CAS RN: 514798-09-5
M. Wt: 336.33 g/mol
InChI Key: NLQLHBLZJNFELQ-UHFFFAOYSA-N
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Description

“2-Bromo-5-chloro-3-fluoro-6-iodopyridine” is a halogenated heterocyclic compound . It is a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . It can also be used as a biological material or organic compound for life science related research .

Scientific Research Applications

Synthesis of Pentasubstituted Pyridines

The compound 2-Bromo-5-chloro-3-fluoro-6-iodopyridine serves as a valuable building block in medicinal chemistry research. It has been used in the synthesis of unique pyridine isomers, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, through halogen dance reactions. These pyridines have diverse functionalities, making them suitable for further chemical manipulations (Wu et al., 2022).

Structural and Molecular Analysis

2-Bromo-5-chloro-3-fluoro-6-iodopyridine has been studied for its molecular and structural properties. Research involving the He I and He II ultraviolet photoelectron spectra of halopyridines, including this compound, has provided insights into their molecular structure and behavior (Caine et al., 1995).

Chemoselective Functionalization

This compound has been explored in the context of chemoselective functionalization. Studies have described how catalytic amination conditions can lead to selective bromide substitution products, offering pathways for diverse chemical applications (Stroup et al., 2007).

Synthesis of Diverse Organic Compounds

Research has demonstrated that 2-Bromo-5-chloro-3-fluoro-6-iodopyridine can be a precursor for various organic compounds. For instance, it has been used in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, showcasing its versatility in organic synthesis (Sutherland & Gallagher, 2003).

properties

IUPAC Name

2-bromo-5-chloro-3-fluoro-6-iodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClFIN/c6-4-3(8)1-2(7)5(9)10-4/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQLHBLZJNFELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)I)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClFIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-3-fluoro-6-iodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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